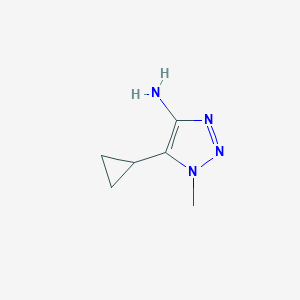![molecular formula C16H22N4O2 B12337397 tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate CAS No. 684222-75-1](/img/structure/B12337397.png)
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate: is a complex organic compound that features an imidazo[1,2-a]pyridine moiety fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes or ketones.
Introduction of the piperazine ring: The imidazo[1,2-a]pyridine core is then reacted with piperazine derivatives under suitable conditions, often involving catalysts and solvents like ethanol.
tert-Butyl protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using reagents like tert-butyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with palladium on carbon.
Substitution: Conditions may involve the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new pharmaceuticals.
- Studied for its activity against certain types of cancer cells.
Industry:
- Utilized in the production of specialty chemicals.
- Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Disruption of cellular pathways: Interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Imidazole derivatives: Such as ketoconazole and miconazole, which are used as antifungal agents.
Pyridine derivatives: Such as nicotinamide and pyridoxine, which have various biological activities.
Uniqueness:
- The combination of the imidazo[1,2-a]pyridine and piperazine rings in tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate provides a unique structural framework that may offer distinct biological activities compared to other similar compounds.
- The presence of the tert-butyl group adds steric hindrance, potentially affecting the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
684222-75-1 |
|---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 4-imidazo[1,2-a]pyridin-5-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-11-9-18(10-12-19)14-6-4-5-13-17-7-8-20(13)14/h4-8H,9-12H2,1-3H3 |
InChI Key |
OANYJDSVDHTBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=NC=CN32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



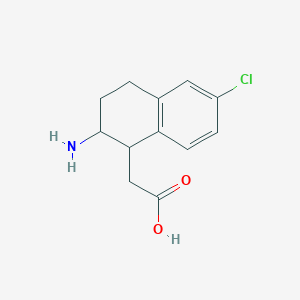
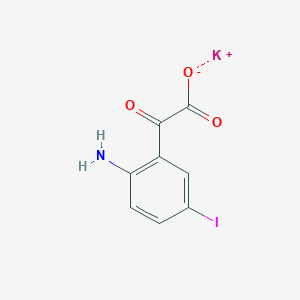

![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
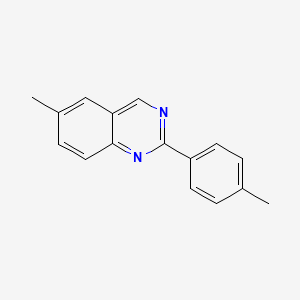
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
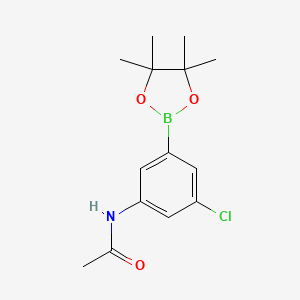
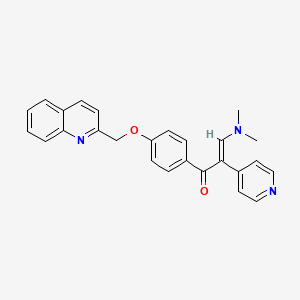
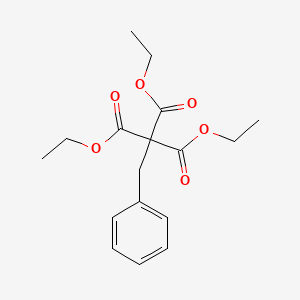
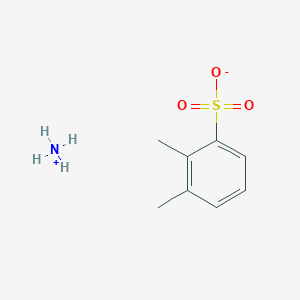
![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)

